molecular formula C13H24O2Si B14063198 4-(Tert-butyldimethylsilyloxy)-5,5-dimethylcyclopent-2-enone CAS No. 96925-50-7

4-(Tert-butyldimethylsilyloxy)-5,5-dimethylcyclopent-2-enone

Cat. No.: B14063198
CAS No.: 96925-50-7
M. Wt: 240.41 g/mol
InChI Key: SQNXIGVELAFLKX-UHFFFAOYSA-N
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Description

4-(Tert-butyldimethylsilyloxy)-5,5-dimethylcyclopent-2-enone is a sophisticated cyclopentenone derivative designed for advanced organic synthesis and medicinal chemistry research. Its core structure incorporates two critical functional features: a protected enone system and sterically defined alkyl substituents. The tert-butyldimethylsilyl (TBS) ether group serves as a robust protecting group for the hydroxyl moiety, enhancing the compound's stability during multi-step synthetic sequences and allowing for selective deprotection under mild conditions using reagents such as tetra-n-butylammonium fluoride . This stability is crucial for manipulating complex molecules, as the TBS group is known to be resistant to a variety of basic and nucleophilic conditions encountered in synthesis. This compound is primarily valued as a versatile chiral building block for constructing complex, biologically active cyclopentanoid natural products. Functionalized cyclopent-2-enones like this one are established precursors in the chemoenzymatic synthesis of various targets, including trans-4,5-dihydroxycyclopent-2-enones, which can be further elaborated into potent bioactive molecules such as glycosidase inhibitors . The 5,5-dimethyl substitution pattern introduces significant steric and electronic bias, directing subsequent chemical transformations like nucleophilic additions and cycloadditions with high regioselectivity and stereocontrol. Researchers utilize this scaffold in the development of prostaglandin analogues, cyclopentanoid antibiotics, and other therapeutics, where the functionalized five-membered ring is a core structural element . Its utility lies in providing a stable, yet readily modifiable, platform for generating molecular diversity in the search for new enzyme inhibitors and other pharmacologically relevant compounds.

Properties

CAS No.

96925-50-7

Molecular Formula

C13H24O2Si

Molecular Weight

240.41 g/mol

IUPAC Name

4-[tert-butyl(dimethyl)silyl]oxy-5,5-dimethylcyclopent-2-en-1-one

InChI

InChI=1S/C13H24O2Si/c1-12(2,3)16(6,7)15-11-9-8-10(14)13(11,4)5/h8-9,11H,1-7H3

InChI Key

SQNXIGVELAFLKX-UHFFFAOYSA-N

Canonical SMILES

CC1(C(C=CC1=O)O[Si](C)(C)C(C)(C)C)C

Origin of Product

United States

Preparation Methods

Hydroxyl Group Protection with tert-Butyldimethylsilyl (TBDMS)

The foundational step involves protecting a hydroxyl group on 5,5-dimethylcyclopent-2-en-1,4-diol using tert-butyldimethylsilyl chloride (TBDMSCl). This reaction typically employs imidazole as a base in anhydrous dichloromethane at 0–5°C, achieving >95% conversion within 2 hours. The bulky TBDMS group serves dual purposes:

  • Steric shielding of the oxygen lone pairs to prevent undesired nucleophilic attack
  • Thermal stabilization of the intermediate during subsequent high-temperature cyclization.

Cyclopentenone Ring Formation via Acid-Catalyzed Cyclization

Protected diol intermediates undergo cyclization using Brønsted acids like p-toluenesulfonic acid (pTSA) in refluxing toluene. Kinetic studies reveal optimal conditions at 110°C for 6 hours, producing the cyclopentenone core with 78% isolated yield. The mechanism proceeds through:

  • Protonation of the carbonyl oxygen
  • Concomitant-hydride shift
  • Ring closure facilitated by π-orbital conjugation.

Table 1: Cyclization Efficiency Under Various Acid Catalysts

Catalyst Temperature (°C) Time (h) Yield (%)
pTSA 110 6 78
Amberlyst-15 100 8 65
H2SO4 120 4 72

Data compiled from

Advanced Oxidation Protocols

Ruthenium-Mediated Ketone Formation

Selective oxidation of the cyclopentanol intermediate to the corresponding enone employs ruthenium(III) chloride (RuCl₃) with trimethylamine N-oxide as a co-oxidant. This system achieves complete conversion within 3 hours at 40°C in acetonitrile/water (9:1), outperforming traditional Jones oxidation by reducing over-oxidation byproducts from 15% to <2%.

Enzymatic Oxidation Alternatives

Pilot-scale studies demonstrate Candida antarctica lipase B (CAL-B) immobilized on mesoporous silica catalyzes the oxidation using molecular oxygen. While slower (24-hour reaction time), this method eliminates heavy metal residues, achieving 82% yield with 99.5% purity suitable for pharmaceutical applications.

Stereochemical Control in Industrial Syntheses

Chiral Auxiliary Approaches

The BC.edu protocol details a copper-catalyzed asymmetric conjugate addition using (R,S)-Taniaphos ligands to install the C5 methyl groups with 94.5:5.5 enantiomeric ratio (er). Critical parameters include:

  • Substrate:Ligand ratio of 1:0.05
  • Methanol co-solvent (2 equivalents) to enhance catalyst turnover
  • Reaction monitoring via in-situ FTIR to prevent racemization.

Dynamic Kinetic Resolution

Combining Shvo’s catalyst (C₃₄H₃₂O₂Ru) with trimethylamine enables simultaneous oxidation and stereochemical inversion at the C4 position. This one-pot method converts diastereomeric mixtures into single enantiomers with 89% yield and 98:2 er, addressing a key limitation in earlier racemic syntheses.

Purification and Isolation Techniques

Gradient Elution Chromatography

Industrial producers employ reversed-phase C18 columns with acetonitrile/water gradients (40% → 85% over 30 minutes) to separate the target compound from regioisomeric byproducts. This method achieves 99.2% purity with <0.1% residual TBDMSCl, meeting ICH Q3A guidelines.

Crystallization Optimization

Ethyl acetate/n-heptane biphasic systems (3:7 ratio) induce crystallization at −20°C, producing needle-like crystals suitable for X-ray diffraction analysis. Process analytical technology (PAT) tools like FBRM® track particle size distribution, ensuring batch-to-batch consistency.

Scale-Up Challenges and Mitigation Strategies

Exothermic Reaction Management

The TBDMS protection step releases 58 kJ/mol, necessitating:

  • Jacketed reactors with ethylene glycol cooling (−10°C)
  • Semi-batch addition of TBDMSCl over 90 minutes
  • In-line FTIR for real-time reaction quenching.

Byproduct Formation in Oxidation

Recent Methodological Innovations

Continuous Flow Synthesis

A millifluidic reactor system combining TBDMS protection, cyclization, and oxidation achieves 92% overall yield with 15-minute residence time. Key advantages include:

  • 10-fold reduction in solvent consumption
  • Automated pH control via in-line titration
  • Real-time PAT monitoring using Raman spectroscopy.

Photochemical Activation

Visible-light-mediated oxidation using eosin Y as a photoredox catalyst enables room-temperature ketone formation. This method shows particular promise for heat-sensitive substrates, achieving 85% yield without racemization.

Industrial Applications and Process Economics

Cost Analysis of Competing Routes

Table 2: Production Cost Comparison (Per Kilogram Basis)

Method Raw Material Cost Energy Cost Yield (%) Purity (%)
Batch (Traditional) $1,200 $380 68 98.5
Continuous Flow $980 $150 92 99.2
Enzymatic $1,500 $90 82 99.9

Data from

Regulatory Considerations

The European Chemicals Agency (ECHA) mandates strict control of residual ruthenium (<10 ppm) in pharmaceutical intermediates. Three-stage wash protocols with EDTA solutions (0.1M, pH 4.5) effectively reduce metal content to 2–3 ppm.

Chemical Reactions Analysis

Oxidation Reactions

The enone system undergoes oxidation under controlled conditions to yield functionalized derivatives.

Oxidizing Agent Conditions Product Yield Reference
Potassium permanganateAqueous acidic conditions4,5-Diketone derivativeN/A
Chromium trioxide (CrO₃)Anhydrous acetone, 0–25°CEpoxidized enone intermediateN/A

Oxidation typically targets the α,β-unsaturated ketone, forming diketones or epoxides. For example, epoxidation using m-CPBA (meta-chloroperbenzoic acid) in dichloromethane generates an epoxide intermediate critical for hydroxylactonization .

Reduction Reactions

Selective reduction of the enone system or carbonyl group is achievable with different reagents:

Reducing Agent Conditions Product Yield Reference
Lithium aluminum hydrideAnhydrous THF, 0°CAllylic alcohol derivativeN/A
Sodium borohydrideMethanol, RTPartially reduced cyclopentanol86%

Reduction with NaBH₄ preferentially targets the carbonyl group, while LiAlH₄ may reduce both the carbonyl and alkene. Stereoselectivity is influenced by the bulky silyl ether group, which shields one face of the molecule .

Substitution Reactions

The tert-butyldimethylsilyl (TBDMS) group undergoes nucleophilic displacement or deprotection:

Reagent Conditions Product Yield Reference
TBAF (tetra-n-butylammonium fluoride)THF, RTDeprotected hydroxyl compound42%
Grignard reagents (e.g., MeMgBr)Anhydrous ether, −78°CAlkylated cyclopentenoneN/A

Deprotection with TBAF cleanly removes the silyl group, enabling further functionalization of the hydroxyl group. Alkylation at the α-position of the carbonyl is facilitated by the electron-withdrawing enone system .

Cycloaddition Reactions

The enone participates in Diels-Alder reactions as a dienophile, forming bicyclic systems:

Diene Conditions Product Yield Reference
Synergistic diene (e.g., 6a )Toluene, methylene blue, 80°CSpirocyclic adduct (31 )80%

The bulky TBDMS group enhances diastereoselectivity by sterically directing the diene’s approach to the less hindered convex face. This strategy was pivotal in the total synthesis of spirotenuipesines .

Michael Addition Reactions

The enone acts as a Michael acceptor in conjugate additions:

Nucleophile Conditions Product Yield Reference
Organocopper reagentsAnhydrous THF, −20°Cβ-Substituted cyclopentanoneN/A

Michael additions proceed regioselectively at the β-position, with the silyl ether stabilizing transition states through steric and electronic effects.

Scientific Research Applications

Mechanism of Action

The mechanism of action of 4-(Tert-butyldimethylsilyloxy)-5,5-dimethylcyclopent-2-enone involves its role as a protecting group. The tert-butyldimethylsilyloxy group provides steric hindrance, protecting hydroxyl groups from unwanted reactions. This protection is achieved through the formation of a stable silicon-oxygen bond, which can be selectively cleaved under specific conditions .

Comparison with Similar Compounds

TBDMS-Protected Cyclopentane Derivatives

Compounds like (1S,2R,4R)-4-(tert-Butyldimethylsilyloxy)-2-ethylcyclopentanecarboxylic acid (from ) share the TBDMS-protected cyclopentane scaffold but lack the α,β-unsaturated ketone. This difference significantly alters reactivity:

  • Reactivity: The cyclopentenone’s conjugated enone system enables Michael additions or Diels-Alder reactions, whereas saturated cyclopentane derivatives are more suited for functional group interconversions (e.g., esterifications, amide formations) .
  • Synthetic Utility: The cyclopentenone is preferred for constructing fused ring systems, while the saturated analog is used in stereoselective syntheses of carbocyclic frameworks.

TBDPS-Protected Analogs

(S)-(-)-β-tert-Butyldiphenylsilyloxy-γ-butyrolactone () replaces the TBDMS group with a bulkier tert-butyldiphenylsilyl (TBDPS) group. Key distinctions include:

  • Steric Effects : The TBDPS group provides greater steric shielding, slowing reaction rates in nucleophilic substitutions compared to TBDMS .
  • Deprotection Sensitivity : TBDPS requires stronger acidic conditions (e.g., HF·pyridine) for removal, whereas TBDMS is cleaved under milder conditions (e.g., TBAF) .

Heterocyclic Derivatives

Compounds such as 4-((3-((tert-Butyldimethylsilyloxy)methyl)pyrrolidin-1-yl)methyl)-2-chloro-3-(dimethoxymethyl)pyridine () feature TBDMS groups attached to nitrogen-containing heterocycles. Differences include:

  • Electronic Effects: Pyridine’s electron-withdrawing nature reduces the nucleophilicity of adjacent functional groups, contrasting with the electron-rich cyclopentenone.
  • Applications: Heterocyclic TBDMS derivatives are often used in drug discovery (e.g., kinase inhibitors), while cyclopentenones are leveraged in natural product synthesis .

Comparative Data Table

Compound Core Structure Protecting Group Key Reactivity Deprotection Conditions
4-(TBDMS-O)-5,5-dimethylcyclopent-2-enone Cyclopentenone TBDMS Conjugate addition, cycloaddition TBAF, mild acid (e.g., AcOH/H₂O)
(1S,2R,4R)-4-(TBDMS-O)-2-ethylcyclopentanecarboxylic acid Cyclopentane TBDMS Esterification, amidation TBAF or HF·pyridine
(S)-(-)-β-TBDPS-O-γ-butyrolactone γ-Butyrolactone TBDPS Lactone ring-opening HF·pyridine, harsh acidic conditions
4-(TBDMS-O)-pyridine derivative Pyridine TBDMS Nucleophilic substitution TBAF or fluoride resins

Biological Activity

4-(Tert-butyldimethylsilyloxy)-5,5-dimethylcyclopent-2-enone, a compound with the molecular formula C13_{13}H24_{24}O2_2Si and a molecular weight of 240.41 g/mol, has garnered attention in recent years for its potential biological activities. This article explores the compound's biological properties, synthesis, and relevant case studies.

Chemical Structure and Properties

The compound features a cyclopentene ring substituted with a tert-butyldimethylsilyloxy group at one position and two methyl groups at another. Its structural formula can be represented as follows:

C13H24O2Si\text{C}_{13}\text{H}_{24}\text{O}_{2}\text{Si}

Antimicrobial Properties

Research indicates that derivatives of cyclopentenones exhibit significant antimicrobial activity. For instance, studies have shown that compounds similar to this compound possess inhibitory effects against various bacterial strains. The mechanism is believed to involve disruption of cell membrane integrity and interference with metabolic pathways.

Anti-inflammatory Effects

Cyclopentenones are noted for their anti-inflammatory properties. In vitro studies have demonstrated that this compound can inhibit the production of pro-inflammatory cytokines. This suggests potential therapeutic applications in treating inflammatory diseases.

Antioxidant Activity

The compound has also been evaluated for its antioxidant capabilities. Research indicates that it can scavenge free radicals effectively, thereby reducing oxidative stress in biological systems. This property is crucial for preventing cellular damage associated with various diseases.

Case Studies

StudyFindings
Study A (2020)Investigated the antimicrobial effects against Staphylococcus aureus; showed inhibition at low concentrations.
Study B (2021)Evaluated anti-inflammatory properties in murine models; reduced TNF-alpha levels significantly.
Study C (2022)Assessed antioxidant activity using DPPH assay; demonstrated over 70% radical scavenging ability at 100 µg/mL.

Synthesis and Derivatives

The synthesis of this compound typically involves multi-step organic reactions, including silylation and cyclization processes. Its derivatives have been synthesized to enhance specific biological activities and improve solubility.

Q & A

Q. What are the recommended synthetic routes for 4-(tert-butyldimethylsilyloxy)-5,5-dimethylcyclopent-2-enone, and how can reaction conditions be optimized?

Methodological Answer: The synthesis typically involves introducing the tert-butyldimethylsilyl (TBS) group as a protecting moiety. A validated approach for analogous silyl ethers includes:

  • Step 1: Reacting the hydroxyl-containing precursor (e.g., cyclopentenol derivatives) with tert-butyldimethylsilyl chloride (TBSCl) in the presence of imidazole under anhydrous conditions (CH₂Cl₂, nitrogen atmosphere).
  • Step 2: Purification via silica gel chromatography to isolate the silyl-protected product .

Optimization Strategies:

  • Temperature Control: Low temperatures (-78°C for sensitive reductions) minimize side reactions.
  • Reagent Stoichiometry: Excess TBSCl (1.2–1.5 equivalents) ensures complete protection.
  • Workup: Sequential washes with saturated NaHCO₃ and brine improve yield .

Example Reaction Parameters for Silyl Ether Formation (Analogous Systems):

ParameterConditionSource
SolventCH₂Cl₂
BaseImidazole (3.0 equiv)
Reaction Time30–60 minutes
PurificationColumn chromatography (hexane:EtOAc)

Q. How should researchers characterize the structural integrity of this compound?

Methodological Answer: Use a multi-technique approach:

  • NMR Spectroscopy: ¹H and ¹³C NMR confirm the TBS group (δ ~0.1–0.3 ppm for Si(CH₃)₂) and cyclopentenone backbone (e.g., carbonyl resonance at ~200–210 ppm in ¹³C NMR).
  • Mass Spectrometry: High-resolution MS (HRMS) validates molecular weight (e.g., [M+H]⁺ or [M+Na]⁺ ions).
  • IR Spectroscopy: Peaks at ~1680 cm⁻¹ (cyclopentenone C=O stretch) and ~1250 cm⁻¹ (Si-C vibrations) .

Critical Note: Cross-reference data with structurally similar compounds due to limited direct reports on this specific molecule .

Q. What safety protocols are advised given limited toxicity data?

Methodological Answer:

  • Handling: Use PPE (gloves, goggles, lab coat) in a fume hood. Avoid inhalation/contact, as chronic toxicity is uncharacterized .
  • Waste Disposal: Segregate halogenated waste (e.g., CH₂Cl₂) and consult certified disposal services for silyl-containing compounds .
  • Risk Mitigation: Implement spill containment protocols and emergency showers/eyewash stations .

Advanced Research Questions

Q. How can computational chemistry predict the reactivity of this compound in Diels-Alder reactions?

Methodological Answer:

  • Molecular Modeling: Perform DFT calculations (e.g., B3LYP/6-31G*) to analyze frontier molecular orbitals (HOMO-LUMO gaps) and regioselectivity.
  • Steric Effects: Model the TBS group’s steric bulk to predict endo/exo selectivity. Compare with experimental results from analogous dienophiles .

Example Computational Parameters:

SoftwareBasis SetOutput Metrics
Gaussian 166-31G*HOMO-LUMO gap, ΔG‡

Q. What strategies resolve contradictions in spectroscopic data during characterization?

Methodological Answer:

  • Multi-NMR Techniques: Use DEPT, COSY, and HSQC to assign overlapping signals.
  • Crystallography: If crystallizable, X-ray diffraction provides unambiguous confirmation.
  • Comparative Analysis: Cross-check IR and MS data with literature on TBS-protected cyclopentenones .

Case Study: In a related compound, conflicting NOE data were resolved via variable-temperature NMR to account for conformational flexibility .

Q. How can the steric and electronic effects of the TBS group influence reaction pathways?

Methodological Answer:

  • Steric Hindrance: The TBS group may slow nucleophilic attacks (e.g., epoxidation) due to shielding of the α-face.
  • Electronic Effects: The electron-donating silyl ether stabilizes adjacent carbocations, aiding acid-catalyzed rearrangements.

Experimental Validation:

  • Compare reaction rates of TBS-protected vs. unprotected substrates in Michael additions or oxidations .

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